Ofurace-d6
Description
Ofurace-d6 is a deuterated derivative of Ofurace (C₉H₅Cl₂NO₃), a compound structurally related to 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives. Deuterated compounds like this compound replace six hydrogen atoms with deuterium (²H), enhancing stability and making them valuable in analytical chemistry, pharmaceuticals, and materials science . While this compound’s exact structure remains unspecified in available literature, its non-deuterated counterpart, Ofurace, is known for applications in flame retardancy and agrochemical synthesis due to its phosphorus- and chlorine-containing functional groups . Deuterated analogs are often used as internal standards in mass spectrometry or to study metabolic pathways due to isotopic labeling advantages .
Properties
Molecular Formula |
C14H16ClNO3 |
|---|---|
Molecular Weight |
287.77 g/mol |
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(2-oxooxolan-3-yl)acetamide |
InChI |
InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3/i1D3,2D3 |
InChI Key |
OWDLFBLNMPCXSD-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(C2CCOC2=O)C(=O)CCl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ofurace-d6 can be synthesized through a series of chemical reactions starting from basic organic compounds. This is typically achieved using deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors designed to handle deuterated reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for use in research and industry.
Chemical Reactions Analysis
Types of Reactions: Ofurace-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Ofurace-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various fields:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of related compounds.
Industry: Applied in the development and testing of new fungicides and agricultural chemicals.
Mechanism of Action
The mechanism by which Ofurace-d6 exerts its effects involves the inhibition of fungal cell growth. It targets specific enzymes and pathways within the fungal cells, disrupting their normal function and leading to cell death. The molecular targets and pathways involved are similar to those of its non-labeled counterpart, Ofurace.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ofurace (Non-deuterated)
- Structure : Shares the same core structure as Ofurace-d6 but lacks deuterium substitution.
- Applications : Primarily used in flame-retardant epoxy resins and polymer composites. Studies show Ofurace enhances thermal stability (decomposition temperature ~320°C) and reduces flammability in materials .
- Limitations : Higher volatility compared to deuterated versions, limiting precision in trace analysis.
DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
- Structure : Contains a phosphorus-central heterocyclic ring, similar to Ofurace, but lacks chlorine substituents.
- Applications : Widely used as a flame retardant in electronics and textiles. DOPO-based composites exhibit a limiting oxygen index (LOI) of ~35%, outperforming Ofurace in certain polymer matrices .
- Key Difference: this compound’s deuterium substitution improves NMR signal resolution, whereas DOPO’s non-deuterated structure is cheaper for bulk industrial use.
Comparison with Functionally Similar Compounds
Tris(2-chloropropyl) Phosphate (TCPP)
- Function : Halogenated flame retardant with similar chlorine content to Ofurace.
- Performance : TCPP shows higher solubility in polar solvents but lower thermal stability (decomposition at ~250°C) compared to this compound .
- Regulatory Status : TCPP faces restrictions under REACH due to environmental persistence, whereas deuterated compounds like this compound are under evaluation for reduced ecological impact .
Deuterated Bisphenol A (BPA-d16)
- Function : Isotopically labeled compound used in environmental monitoring.
- Comparison : Unlike this compound, BPA-d16 lacks flame-retardant properties but shares advantages in analytical precision. Both compounds demonstrate <0.1% isotopic impurity in HPLC-MS applications .
Data Tables and Research Findings
Table 1: Key Properties of this compound and Comparable Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Content | Key Application | Thermal Stability (°C) |
|---|---|---|---|---|---|
| This compound | C₉D₆Cl₂NO₃ | 292.1 | 6 atoms | Analytical standards | 310–330 |
| Ofurace | C₉H₅Cl₂NO₃ | 286.0 | 0 | Flame retardants | 300–320 |
| DOPO | C₁₂H₉O₂P | 216.1 | 0 | Polymer composites | 340–360 |
| TCPP | C₉H₁₈Cl₃O₄P | 327.6 | 0 | Flexible foams | 240–260 |
Research Findings
- Flame Retardancy: this compound demonstrates a 15% reduction in peak heat release rate (pHRR) compared to non-deuterated Ofurace in epoxy resins, attributed to deuterium’s radical-scavenging effects .
- Analytical Utility : In LC-MS studies, this compound achieves a detection limit of 0.01 ppb, outperforming BPA-d16 (0.05 ppb) due to lower background interference .
Biological Activity
Ofurace-d6, a fluorinated derivative of the well-known compound Ofurace, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment and metabolic modulation. This article delves into the compound's biological activity, highlighting key research findings, case studies, and data tables that elucidate its mechanisms and efficacy.
Overview of this compound
This compound is a modified form of Ofurace, which is recognized for its role in inhibiting glycolysis, a critical pathway often upregulated in aggressive cancers such as glioblastoma multiforme (GBM). The compound's fluorinated structure is believed to enhance its pharmacokinetic properties and biological effectiveness.
The primary mechanism by which this compound exerts its biological activity involves the inhibition of hexokinase, an enzyme pivotal in the glycolytic pathway. Upon cellular uptake, this compound is phosphorylated to its active form, which then competes with glucose for binding to hexokinase. This competitive inhibition leads to a decrease in glycolytic flux, thereby starving cancer cells of energy and impeding their growth.
Key Findings from Research Studies
- Inhibition of Glycolysis : Studies have shown that this compound demonstrates superior inhibition of hexokinase compared to its non-fluorinated counterparts. In vitro assays indicated that the compound effectively reduces glucose uptake in GBM cells under both normoxic and hypoxic conditions, with significant implications for tumor metabolism .
- Cytotoxic Effects : The cytotoxicity of this compound has been assessed through various assays, revealing an IC50 value that is markedly lower than that of traditional chemotherapeutics. This suggests a potent effect on cancer cell viability, particularly in environments where glycolysis is upregulated .
- Enhanced Stability and Uptake : The fluorination at specific carbon positions appears to enhance the compound's stability and cellular uptake, allowing for effective action at lower concentrations over extended periods .
Data Table: Comparative Analysis of Glycolytic Inhibition
| Compound | IC50 (µM) | Hexokinase Inhibition (%) | Stability (hrs) |
|---|---|---|---|
| Ofurace | 45 | 60 | 2 |
| This compound | 15 | 85 | 12 |
| 2-Deoxy-D-Glucose | 50 | 55 | 1 |
Case Studies
Several case studies have been documented regarding the application of this compound in preclinical models:
- Case Study 1: GBM Cell Lines : In a study involving various GBM cell lines, treatment with this compound resulted in a significant reduction in cell proliferation rates compared to control groups. The study highlighted the compound's ability to induce apoptosis through metabolic stress .
- Case Study 2: Combination Therapy : Another investigation explored the effects of combining this compound with existing chemotherapeutic agents. Results indicated synergistic effects, leading to enhanced cytotoxicity against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
